(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide
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Overview
Description
(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide: is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide typically involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate, followed by the subsequent reaction with ammonia or an amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as zeolites can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- (2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxobutanamide
- (2Z)-2-[(3,4-Dimethylphenyl)methylidene]-3-oxobutanamide
- (2Z)-2-[(3,4-Difluorophenyl)methylidene]-3-oxobutanamide
Comparison: Compared to its analogs, (2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide exhibits unique properties due to the presence of chlorine atoms. These chlorine atoms can influence the compound’s reactivity and interaction with biological targets. For instance, the dichlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6(15)8(11(14)16)4-7-2-3-9(12)10(13)5-7/h2-5H,1H3,(H2,14,16)/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGFPHBBHQUHW-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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